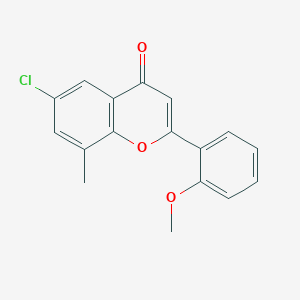6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one
CAS No.: 88952-80-1
Cat. No.: VC15887654
Molecular Formula: C17H13ClO3
Molecular Weight: 300.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88952-80-1 |
|---|---|
| Molecular Formula | C17H13ClO3 |
| Molecular Weight | 300.7 g/mol |
| IUPAC Name | 6-chloro-2-(2-methoxyphenyl)-8-methylchromen-4-one |
| Standard InChI | InChI=1S/C17H13ClO3/c1-10-7-11(18)8-13-14(19)9-16(21-17(10)13)12-5-3-4-6-15(12)20-2/h3-9H,1-2H3 |
| Standard InChI Key | XUCJQRPJIWBRBP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=C1OC(=CC2=O)C3=CC=CC=C3OC)Cl |
Introduction
Chemical Identity and Structural Features
6-Chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one (molecular formula C₁₇H₁₃ClO₃, molecular weight 316.74 g/mol) belongs to the chromen-4-one family, characterized by a benzopyran-4-one core. The compound’s structure features:
-
A chlorine atom at position 6 of the chromenone ring, enhancing electrophilic reactivity.
-
A 2-methoxyphenyl group at position 2, contributing steric bulk and electronic effects via the ortho-methoxy substitution.
-
A methyl group at position 8, influencing hydrophobic interactions and crystallinity .
Table 1: Comparative Structural Data for Chromen-4-one Derivatives
The ortho-methoxy group in the target compound distinguishes it from para-substituted analogs, potentially altering intermolecular interactions and crystal packing .
Synthetic Methodologies
The synthesis of 6-chloro-2-(2-methoxyphenyl)-8-methyl-4H-chromen-4-one can be inferred from protocols for analogous chromenones. A validated approach involves a one-pot cyclocondensation under microwave irradiation, leveraging eco-friendly catalysts like alum/PEG 400 .
Key Synthetic Steps:
-
Starting Materials: Resorcinol derivatives or pre-functionalized acetophenones serve as precursors. For the target compound, 2-methoxyacetophenone and 5-chloro-3-methylsalicylaldehyde may be employed.
-
Cyclization: Acid-catalyzed condensation forms the chromenone ring. Commercial alum (KAl(SO₄)₂·12H₂O) in PEG 400 facilitates proton transfer, achieving yields >80% within minutes under microwave conditions .
-
Purification: Recrystallization from ethanol or chromatographic techniques isolate the product.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure. Data from analogous compounds suggest the following spectral signatures:
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (101 MHz, CDCl₃):
-
IR (KBr):
The absence of para-substituent splitting in the aromatic region confirms the ortho-methoxy configuration .
Physicochemical Properties
While experimental data for the target compound remain limited, extrapolations from analogs suggest:
-
Solubility: Low in water (<0.1 mg/mL), moderate in DMSO (~5 mg/mL) .
-
Melting Point: Estimated 180–185°C based on methyl-substituted chromenones .
-
Stability: Resistant to hydrolysis under acidic conditions but may degrade in strong bases due to the lactone ring .
Challenges and Future Directions
Current limitations include:
-
Synthetic Scalability: Microwave methods require optimization for industrial-scale production.
-
Biological Data Gap: In vitro and in vivo assays are needed to validate hypothesized activities.
-
Crystallographic Studies: X-ray diffraction would clarify steric effects of the ortho-methoxy group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume